5-Chloro-2-methoxy-6-methyl-N-phenylpyrimidin-4-amine
CAS No.: 90332-47-1
Cat. No.: VC17311468
Molecular Formula: C12H12ClN3O
Molecular Weight: 249.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90332-47-1 |
|---|---|
| Molecular Formula | C12H12ClN3O |
| Molecular Weight | 249.69 g/mol |
| IUPAC Name | 5-chloro-2-methoxy-6-methyl-N-phenylpyrimidin-4-amine |
| Standard InChI | InChI=1S/C12H12ClN3O/c1-8-10(13)11(16-12(14-8)17-2)15-9-6-4-3-5-7-9/h3-7H,1-2H3,(H,14,15,16) |
| Standard InChI Key | SYFZALJTXQPXCD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NC(=N1)OC)NC2=CC=CC=C2)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The molecular formula of 5-Chloro-2-methoxy-6-methyl-N-phenylpyrimidin-4-amine is C₁₂H₁₂ClN₃O, with a molecular weight of 249.69 g/mol. Its IUPAC name, 5-chloro-2-methoxy-6-methyl-N-phenylpyrimidin-4-amine, reflects the substituent positions on the pyrimidine ring. The canonical SMILES string CC1=C(C(=NC(=N1)OC)NC2=CC=CC=C2)Cl provides a precise representation of its connectivity, while the InChIKey SYFZALJTXQPXCD-UHFFFAOYSA-N enables unambiguous database identification .
Crystallographic and Spectroscopic Data
Though crystallographic data for this specific compound remains unpublished, analogous pyrimidine derivatives exhibit planar ring geometries with bond lengths of 1.33–1.38 Å for C–N in the pyrimidine core. The methoxy group at C2 adopts a conformation nearly perpendicular to the ring plane, minimizing steric clashes with adjacent substituents . Nuclear magnetic resonance (NMR) studies of related compounds reveal characteristic shifts: δ 8.2–8.5 ppm for aromatic protons, δ 3.9–4.1 ppm for methoxy groups, and δ 2.3–2.5 ppm for methyl groups .
Synthesis and Optimization Strategies
Key Synthetic Pathways
The synthesis of 5-Chloro-2-methoxy-6-methyl-N-phenylpyrimidin-4-amine typically employs condensation reactions and nucleophilic substitutions as pivotal steps. A representative three-step approach involves:
-
Pyrimidine Ring Formation: Reacting ethyl 3-aminocrotonate with chloromethylisocyanate under acidic conditions yields a 4-chloropyrimidine intermediate.
-
Methoxy Introduction: Methoxylation at C2 via nucleophilic aromatic substitution using sodium methoxide in anhydrous DMF at 80°C.
-
N-Phenylamination: Buchwald–Hartwig coupling with aniline derivatives in the presence of a palladium catalyst (e.g., Pd(OAc)₂/Xantphos) installs the N-phenyl group .
Reaction Optimization
Critical parameters influencing yield (typically 45–68%) include:
-
Temperature: Excess heat promotes side reactions such as demethylation of the methoxy group.
-
Catalyst Loading: 5 mol% Pd(OAc)₂ maximizes coupling efficiency while minimizing metal contamination.
-
Solvent Polarity: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions.
Biological Activities and Mechanisms
Structure-Activity Relationships (SAR)
-
C2 Methoxy: Critical for hydrogen bonding with kinase hinge regions (ΔG = -8.2 kcal/mol in docking studies).
-
C5 Chloro: Improves hydrophobic interactions in the ATP-binding pocket (Ki reduction by 40% vs. unsubstituted analogs).
-
C6 Methyl: Mitigates metabolic oxidation, increasing plasma stability (t₁/₂ > 6 hrs in murine models) .
Antimicrobial Efficacy
Preliminary screening against Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) indicates moderate bacteriostatic activity (MIC = 32–64 µg/mL). The mechanism likely involves disruption of DNA gyrase, as evidenced by supercoiling assay inhibition at 50 µM.
Chemical Reactivity and Derivative Synthesis
Electrophilic Substitution
The electron-deficient pyrimidine ring undergoes regioselective nitration at C5 (vacant para position to chloro) using fuming HNO₃/H₂SO₄, yielding nitro derivatives used in further functionalization.
Cross-Coupling Reactions
Suzuki–Miyaura coupling with arylboronic acids replaces the chloro group, enabling diversification. For example, reaction with 4-fluorophenylboronic acid produces a 5-(4-fluorophenyl) analog with enhanced blood-brain barrier permeability (LogP = 2.9 vs. 2.4 for parent compound) .
Pharmacokinetic and Toxicity Profiles
ADME Properties
-
Absorption: Moderate oral bioavailability (F = 35–42%) due to first-pass metabolism.
-
Metabolism: Hepatic CYP3A4-mediated O-demethylation generates a phenol derivative (major metabolite).
-
Excretion: Renal clearance accounts for 60% of elimination (t₁/₂ = 4.3 hrs in rats) .
Toxicity Considerations
Acute toxicity studies in rodents report an LD₅₀ > 500 mg/kg. Chronic exposure (28 days, 50 mg/kg/day) induces mild hepatocyte vacuolation, necessitating structural modifications to reduce hepatic uptake .
Applications in Drug Discovery
Antimalarial Candidates
Dual PfGSK3/PfPK6 inhibitors derived from this scaffold show nanomolar activity against Plasmodium falciparum 3D7 strains (EC₅₀ = 140–550 nM). Lead optimization focuses on improving selectivity over human kinases (e.g., hGSK3β, hPKC) to minimize off-target effects .
Oncology Applications
In MCF-7 breast cancer cells, 5-Chloro-2-methoxy-6-methyl-N-phenylpyrimidin-4-amine derivatives induce G1/S cell cycle arrest (EC₅₀ = 1.8 µM) via CDK4/6 inhibition. Xenograft models show 60% tumor growth reduction at 25 mg/kg/day.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume